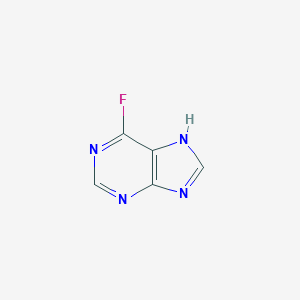

6-Fluoropurine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQVOKWMIRXXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163865 | |

| Record name | 6-Fluoropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-89-3 | |

| Record name | 6-Fluoropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Fluoropurine and Its Derivatives

Classical and Contemporary Synthesis of 6-Fluoropurine

Halogen Exchange Reactions from Chloropurine Precursors

A primary and well-established method for synthesizing this compound involves a halogen exchange (Halex) reaction, starting from 6-chloropurine (B14466). researchgate.netclockss.org This nucleophilic aromatic substitution (SNAr) reaction displaces the chlorine atom at the C6 position of the purine (B94841) ring with a fluoride (B91410) ion. smolecule.com The efficiency of this transformation is highly dependent on the reaction conditions, including the choice of solvent and the fluoride salt. clockss.orgsmolecule.com The 2-amino group in 2-amino-6-chloropurine (B14584) enhances the rate of nucleophilic substitution compared to 6-chloropurine, facilitating the synthesis of its derivatives.

Nucleophilic Displacement Strategies Utilizing Fluoride Sources

The direct displacement of the chloro group in 6-chloropurine using a fluoride source is a common strategy. clockss.org Various fluoride reagents have been employed for this purpose.

Potassium Fluoride (KF): Anhydrous potassium fluoride is a frequently used reagent for this transformation. google.com The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures. clockss.orgsmolecule.com For instance, the reaction of 6-chloropurine with dry potassium fluoride in dry DMSO at 180°C, using tetraphenylphosphonium (B101447) bromide as a phase transfer catalyst, yields this compound. clockss.org Similarly, 2-amino-6-chloropurine can be fluorinated with potassium fluoride in sulfolane (B150427) at 120°C for 2 hours, achieving an 88% yield of 2-amino-6-fluoropurine.

Tetrabutylammonium (B224687) Fluoride (TBAF): Tetrabutylammonium fluoride (TBAF) is another effective fluorinating agent. clockss.org It is often used as its trihydrate (TBAF·3H2O) and offers milder reaction conditions compared to methods using KF at high temperatures. clockss.orgchembk.com The use of "anhydrous" tetrabutylammonium fluoride (TBAFanh) has also been reported as a method for the fluorination of 6-chloropurine. clockss.org TBAF is also utilized as a phase-transfer catalyst and a mild base in organic synthesis. wikipedia.org

Tetrabutylammonium Triphenyldifluorosilicate (TBAT): This reagent has proven useful for converting 6-chloropurine nucleosides to their corresponding this compound derivatives. researchgate.net The process involves the initial formation of a quaternary trimethylammonium salt from the 6-chloropurine nucleoside, which is then treated in situ with TBAT in dimethylformamide (DMF) to yield the 6-fluoro derivative. researchgate.net

| Fluoride Source | Precursor | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Potassium Fluoride (KF) | 6-Chloropurine | Dimethyl Sulfoxide (DMSO) | 180°C | Not Specified |

| Potassium Fluoride (KF) | 2-Amino-6-chloropurine | Sulfolane | 120°C | 88% |

| Tetrabutylammonium Fluoride Trihydrate (TBAF·3H2O) | 6-(trimethylammonio)purine derivative | Dimethyl Sulfoxide (DMSO) | Room Temperature | 71.3% |

| Tetrabutylammonium Triphenyldifluorosilicate (TBAT) | 6-Chloropurine nucleoside quaternary salt | Dimethylformamide (DMF) | Not Specified | 59-72% |

Modified Schiemann Reaction Approaches

The Schiemann reaction, which traditionally involves the thermal decomposition of a diazonium fluoroborate, has been adapted for the synthesis of this compound. clockss.org In this modified approach, an aminopurine is subjected to diazotization, and the resulting diazonium salt is treated with fluoroboric acid to introduce the fluorine atom. clockss.orgsmolecule.com This method provides an alternative route to this compound from amino-substituted purine precursors. smolecule.com

Quaternisation and Fluorination with Trimethylamine (B31210) Derivatives

A versatile, multi-step method involves the initial quaternisation of a 6-chloropurine precursor with trimethylamine. researchgate.net This reaction forms a purinyl-trimethylammonium salt, which significantly enhances the reactivity of the C6 position towards nucleophilic attack. researchgate.netcdnsciencepub.com The resulting quaternary ammonium (B1175870) group is an excellent leaving group and can be readily displaced by a fluoride ion under mild conditions. researchgate.net

This two-step process typically involves:

Reaction of the 6-chloropurine derivative with trimethylamine in a suitable solvent like dimethylformamide (DMF) or an ethanolic solution to form the trimethylammonium salt. researchgate.netgoogle.com

Subsequent treatment of the isolated or in situ generated quaternary salt with a fluoride source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), to yield the this compound product. researchgate.netcdnsciencepub.comresearchgate.net

This strategy has been successfully applied to the synthesis of this compound itself, as well as its unprotected nucleoside analogues. researchgate.net For example, reacting the quaternary ammonium chloride of 6-chloropurine 2'-deoxyriboside with potassium fluoride resulted in a 66% yield of this compound 2'-deoxyriboside. cdnsciencepub.com A newer variation of this method utilizes TBAF·3H2O as the fluorinating agent at room temperature, which offers milder conditions, shorter reaction times, and simpler work-up procedures compared to older methods. clockss.org Using this approach, this compound was obtained in a 71.3% yield. clockss.org

Advanced Synthetic Techniques for this compound and Analogues

Synthesis Utilizing Ionic Liquids

Ionic liquids have emerged as alternative solvents in organic synthesis, and their application in the preparation of this compound has been explored. One method involves the reaction of 6-chloropurine with dry potassium fluoride in an ionic liquid under microwave irradiation. clockss.org However, this approach is noted to require high temperatures, and the ionic liquids themselves can be difficult to source. clockss.org Despite these challenges, the use of ionic liquids has been shown to accelerate nucleophilic aromatic substitution (SNAr) reactions, with studies indicating that amines react significantly faster in ionic liquids compared to conventional molecular solvents. researchgate.net

A more recent and convenient synthesis of this compound and its analogues avoids the high temperatures associated with some ionic liquid methods. This process involves a two-step sequence starting from the corresponding 6-chloropurine. The chlorine atom is first displaced by trimethylamine to form a trimethylammonio group, which is a better leaving group. This intermediate is then treated with tetrabutylammonium fluoride trihydrate (TBAF·3H2O) as the fluorinating agent in dimethyl sulfoxide (DMSO) at room temperature. clockss.org This method offers milder conditions, shorter reaction times, and simpler work-up procedures. clockss.org

Table 1: Synthesis of this compound Analogues using TBAF·3H2O

| Starting Material | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | 6-fluoro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | 7 days | 71.3 |

| 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | 2-chloro-6-fluoro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | 10 hours | 82.5 |

Data sourced from a study on a new convenient synthesis of this compound and its analogues. clockss.org

Radiosynthesis of Fluorine-18 (B77423) Labeled this compound Compounds

The synthesis of fluorine-18 (18F) labeled compounds is of significant interest for positron emission tomography (PET) imaging. Efficient methods for introducing 18F into the 6-position of purines have been developed. A successful strategy for producing 18F-6-fluoropurine and its corresponding 9-β-D-ribofuranosylpurine derivative involves the nucleophilic displacement of a trimethylammonio group. nih.gov This reaction is carried out under mild conditions using [18F]fluoride. nih.gov

Enzymatic Synthesis of this compound Nucleoside Analogues

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of nucleoside analogues. Nucleoside phosphorylases (NPs) are widely used for this purpose, catalyzing the reversible phosphorolysis of nucleosides. nih.govnih.gov One common approach is one-pot transglycosylation, where the glycosyl moiety is transferred from a donor nucleoside to a purine base acceptor. nih.govmdpi.com

Thermostable nucleoside phosphorylases are of particular interest as they can operate at higher temperatures, which improves substrate solubility and reaction rates. nih.govmdpi.com The enzymatic synthesis of dihalogenated purine nucleosides, such as 6-chloro-2-fluoropurine (B161030) deoxyribonucleoside, has been successfully demonstrated using a pyrimidine (B1678525) nucleoside phosphorylase and a purine nucleoside phosphorylase in a coupled reaction. nih.govmdpi.com In these systems, thymidine (B127349) often serves as the 2'-deoxyribose donor.

For instance, the synthesis of 6-chloro-2-fluoropurine-2′-deoxyribonucleoside (6C2FP-dR) in a batch reaction reached an equilibrium conversion of 83% within one hour. nih.gov This enzymatic approach has also been adapted to continuous synthesis in an enzyme membrane reactor (EMR), demonstrating high conversion for extended periods. nih.gov

Table 2: Enzymatic Synthesis of Dihalogenated Nucleosides

| Product | Sugar Donor | Sugar Acceptor | Biocatalysts | Conversion (%) |

|---|---|---|---|---|

| 2,6-dichloropurine-2′-deoxyribonucleoside | Thymidine | 2,6-dichloropurine | PyNP 02, PNP 02 | 84 |

Data from batch reactions using thermostable nucleoside phosphorylases. nih.gov

Cross-Coupling Reactions for C6 Modification of Purine Nucleosides

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to modify the C6 position of purine nucleosides, starting from 6-halopurine precursors.

Suzuki Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a versatile method for introducing aryl and heteroaryl groups at the C6 position of purines. acs.orgacs.org While aryl fluorides are often less reactive in such couplings, protected this compound nucleoside derivatives have been shown to be effective coupling partners with arylboronic acids. acs.orgnih.govfigshare.com

These reactions are typically mediated by nickel or palladium catalysts. acs.orgnih.gov For instance, nickel-based systems with imidazolium-carbene ligands have been developed that efficiently catalyze the Suzuki cross-coupling of this compound nucleosides with both electron-rich and electron-poor arylboronic acids, producing the corresponding 6-arylpurine products in good yields. acs.org Interestingly, attempts to use palladium catalysts like Pd(PPh3)4 for the coupling of this compound derivatives were reported to be unsuccessful, sometimes leading to the formation of O6-phenyl derivatives instead. chem-soc.si However, other palladium catalysts, such as Pd-132, have been used successfully for the Suzuki-Miyaura coupling of 6-chloroguanosine (B13967) with various boronic acid substrates. acs.org

Table 3: Nickel-Catalyzed Suzuki Cross-Coupling of a Protected this compound 2'-Deoxynucleoside

| Arylboronic Acid | Product Yield (%) |

|---|---|

| Phenylboronic acid | 85 |

| 4-Methylphenylboronic acid | 82 |

| 4-Methoxyphenylboronic acid | 80 |

Data represents isolated yields from the coupling with a protected this compound 2'-deoxynucleoside using a nickel-carbene catalyst system. acs.org

Stille Cross-Coupling Applications

The Stille cross-coupling reaction, which involves the reaction of an organostannane with an organohalide, provides another avenue for C-C bond formation at the C6 position of purines. researchgate.netcapes.gov.br This method has been used to synthesize a variety of 6-substituted purine nucleosides. For example, 6-chloropurine nucleosides can be coupled with organostannanes like 2-(tributylstannyl)furan (B54039) using a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride. beilstein-journals.org While the Stille reaction is effective, the toxicity associated with organotin reagents can be a drawback. acs.org The reactivity in these couplings can be influenced by the nature of the halogen at the C6 position and any substituents at the C2 position. Studies on 2,6-dihalopurines have indicated that the selectivity for reaction at the C6-position is higher for Stille coupling compared to Suzuki coupling. beilstein-journals.org

SNAr Reactivity and Mechanistic Investigations of 6-Halopurine Nucleosides

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nitrogen, oxygen, and sulfur nucleophiles at the C6 position of purine nucleosides. researchgate.netacs.orgacs.org The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubfrontiersin.org The stability of this intermediate is enhanced by electron-withdrawing groups on the aromatic ring. pressbooks.pub

The reactivity of 6-halopurine nucleosides in SNAr reactions is highly dependent on the nature of the halogen, the nucleophile, and the reaction conditions. acs.orgacs.org While the typical reactivity order for SNAr reactions is F > Cl > Br > I, conflicting orders have been observed with 6-halopurine derivatives. acs.org

Kinetic studies have provided significant insight into these reactions. The general order of reactivity for the displacement of the halogen at C6 of a purine nucleoside is often found to be F > Br > Cl > I. acs.orgnih.gov For example, with butylamine (B146782) in acetonitrile (B52724), the order is F > Br > Cl > I. acs.org With a different base/solvent system (MeOH/DBU/MeCN), the order is F > Cl ≈ Br > I. acs.orgnih.gov

However, the reactivity order can be inverted with weakly basic nucleophiles like aniline (B41778). In acetonitrile at 70 °C, the reaction with aniline is autocatalytic, and the reactivity order is I > Br > Cl >> F. acs.orgacs.org The reaction with the this compound analogue has a significant induction period of about 6 hours under these conditions. researchgate.netacs.org This order can be reversed again by the addition of an acid catalyst, such as trifluoroacetic acid (TFA). In the presence of TFA, the induction period is eliminated, and the reactivity order becomes F > I > Br > Cl. acs.orgacs.org Mechanistic studies using 1H and 15N NMR have shown that the purine ring is protonated, primarily at the N7 position, which enhances the electrophilicity of the C6 position and facilitates the SNAr reaction. acs.orgnih.gov

Table 4: Relative Reactivity of 6-Halopurine Nucleosides in SNAr Reactions

| Nucleophile/Conditions | Reactivity Order |

|---|---|

| BuNH2/MeCN | F > Br > Cl > I |

| MeOH/DBU/MeCN | F > Cl ≈ Br > I |

| K+-SCOCH3/DMSO | F > Br > I > Cl |

| Aniline/MeCN (70 °C) | I > Br > Cl >> F |

Data sourced from kinetic studies on SNAr displacements with 6-halopurine nucleosides. acs.orgacs.orgnih.gov

Synthetic Strategies for Increased Molecular Complexity and Late-Stage Convergence

The development of sophisticated synthetic strategies is crucial for generating diverse libraries of this compound derivatives with increased molecular complexity. These advanced methods, including late-stage convergence and powerful catalytic systems, allow for the efficient and selective installation of complex functional groups onto the purine core, which is essential for exploring structure-activity relationships in medicinal chemistry.

A revised, convergent synthesis for 6-alkoxy-2-aminopurine derivatives exemplifies this principle. researchgate.net Traditional methods used the desired alcohol as the reaction solvent, which severely limited the complexity of the O-6 substituent that could be introduced. researchgate.net The improved methodology facilitates the use of complex alcohols that are not suitable as solvents, enabling a meaningful exploration of the O-6 position at a late stage. researchgate.netuwindsor.ca This not only improves the cost and time efficiency but also makes the preparation of analogues with intricate O-6 groups feasible. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for building molecular complexity on the purine scaffold. unistra.fr Techniques like the Suzuki-Miyaura and Stille reactions are widely employed to form new carbon-carbon bonds, particularly at the C6 position. These reactions are invaluable for introducing a wide array of aryl and heteroaryl moieties.

For instance, the synthesis of 3'-deoxy-3'-fluoro-6-C-substituted purine nucleosides utilizes palladium-catalyzed cross-coupling to attach various aromatic rings to the 6-position of the purine. The choice of catalyst, such as Pd(PPh₃)₄ or bis(triphenylphosphine)palladium(II) chloride, is critical for achieving efficient coupling with different organostannane or organoboronic acid reagents.

A modular, step-efficient strategy has been developed to access C6-heteroaryl 2-aminopurine (B61359) ribonucleosides from the cost-effective precursor, 6-chloroguanosine. acs.org This method uses a specific palladium catalyst (Pd-132) for Suzuki-Miyaura coupling, allowing for the single-step formation of 6-heteroaryl-2-aminopurines. acs.org The versatility of this approach is further expanded by employing Sonogashira coupling to install alkynyl groups, which can then be converted into other five-membered heteroaryl systems like triazoles and isoxazoles through [3 + 2] cycloaddition reactions. acs.org

The following table summarizes representative palladium-catalyzed cross-coupling reactions used to functionalize the C6 position of purine derivatives:

| Starting Material | Coupling Partner | Catalyst System | Product Type |

| 6-Chloropurine Nucleoside | Organostannane (e.g., 2-(tributylstannyl)furan) | Bis(triphenylphosphine)palladium(II) chloride | 6-Arylpurine Nucleoside |

| 6-Chloropurine Nucleoside | Organoboronic Acid (e.g., 3-thienylboronic acid) | Tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) | 6-Arylpurine Nucleoside |

| 6-Chloroguanosine | Heteroaryl Boronic Acid | Pd-132 | 6-Heteroaryl-2-aminopurine Ribonucleoside |

| 6-Chloroguanosine | TIPS-acetylene | PdCl₂(PPh₃)₂ / CuI / KI | 6-Alkynyl-2-aminopurine Ribonucleoside |

Sequential Functionalization and C-H Activation

The distinct reactivity of different positions on the purine ring allows for sequential functionalization. Precursors like 2-fluoro-6-chloropurine are particularly valuable. The C6-chloro group is more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions, allowing for initial modification at this site. Subsequently, the C2-fluoro group can be targeted for a second modification, enabling a stepwise construction of complex, unsymmetrical 2,6,9-trisubstituted purines.

Direct C-H functionalization represents a powerful and modern approach for the late-stage diversification of complex molecules, including purine derivatives. nih.govrsc.org These methods avoid the need for pre-functionalized starting materials by directly converting inert C-H bonds into new C-C or C-heteroatom bonds. nih.gov Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, is central to this strategy. nih.govhbni.ac.in While the direct C-H functionalization of this compound itself is an emerging area, the principles have been successfully applied to the broader purine family, demonstrating its potential. nih.govrsc.org For example, remote C-H alkylation at the meta-position of purine derivatives has been achieved using ruthenium catalysis. nih.gov These advanced strategies offer a highly efficient means to rapidly generate novel analogues from common intermediates, significantly streamlining the synthetic process. nih.gov

Molecular and Cellular Mechanisms of Action of 6 Fluoropurine and Its Analogues

Interference with Purine (B94841) Nucleotide Metabolism

The biological activity of 6-fluoropurine stems from its structural similarity to natural purine bases, which allows it to be recognized and processed by cellular enzymes involved in nucleotide metabolism. smolecule.com By acting as an antimetabolite, it interferes with the synthesis of essential purine nucleotides, thereby disrupting cellular processes that rely on these molecules. smolecule.comresearchgate.net

For this compound to exert its primary cytotoxic effects, it must first be converted into its active nucleoside triphosphate form. This bioactivation is a multi-step process initiated by intracellular phosphorylation. The initial and often rate-limiting step is the conversion of the purine base or its corresponding nucleoside to a monophosphate derivative. researchgate.net

The phosphorylation of purine analogues is typically carried out by cellular kinases. For instance, enzymes like deoxycytidine kinase (dCyd) are known to phosphorylate various nucleoside analogs, a crucial step for their activation. researchgate.net The efficiency of this phosphorylation can be a key determinant of the compound's potency. Prodrug strategies, such as the addition of a lipophilic phosphoro-l-alaninate (PPA) moiety, have been developed for other nucleoside analogues to facilitate cellular entry and subsequent intracellular phosphorylation, highlighting the importance of this activation pathway. nih.gov Similarly, for the antiviral prodrug Amdoxovir (DAPD), its conversion to the active dioxolane guanosine (B1672433) (DXG) requires intracellular phosphorylation after the prodrug is metabolized. nih.gov While the specific kinases responsible for phosphorylating this compound nucleoside are part of a complex cellular network, this conversion to this compound ribonucleotides is essential for its subsequent integration into metabolic and biosynthetic pathways.

Cells synthesize purine nucleotides through two primary routes: the de novo pathway and the salvage pathway. biorxiv.orgslideshare.netnih.gov The de novo pathway builds purine rings from simpler molecules, such as phosphoribosyl pyrophosphate (PRPP), while the salvage pathway recycles pre-existing purine bases (adenine, guanine (B1146940), hypoxanthine) and nucleosides from the breakdown of nucleic acids or from extracellular sources. slideshare.netresearchgate.netnih.gov

This compound and its analogues function as substrates for enzymes in the salvage pathway, particularly hypoxanthine-guanine phosphoribosyltransferase (HGPRT). researchgate.net By being converted into fraudulent nucleotides, they compete with natural substrates and can inhibit key enzymes in both pathways. For example, the analogue 6-thioguanine (B1684491) (6-TG) is incorporated into the salvage pathway via HPRT. researchgate.net Another purine analogue, clofarabine, inhibits ribonucleotide reductase, a critical enzyme for producing deoxynucleoside triphosphates (dNTPs) needed for DNA synthesis, thereby affecting the output of the de novo pathway. researchgate.net The structural similarity of this compound to natural purines like guanine and adenine (B156593) suggests it can interfere with the feedback regulation of these pathways, leading to an imbalance in the cellular pools of purine nucleotides essential for DNA and RNA synthesis. smolecule.comresearchgate.net This disruption of nucleotide homeostasis is a central component of its mechanism of action.

Nucleic Acid Integration and Consequences

Once converted to its nucleoside triphosphate form, this compound can be utilized by cellular polymerases, leading to its incorporation into nucleic acids. This event is a critical trigger for the compound's cytotoxic and mutagenic effects.

As an analogue of natural purine bases, this compound triphosphate can be mistaken by DNA and RNA polymerases as a legitimate building block during the synthesis of nucleic acids. smolecule.comontosight.ai Research has demonstrated that various purine analogues, including this compound, can be incorporated into both DNA and RNA. smolecule.comontosight.ainih.gov This incorporation is not a benign substitution; the presence of the highly electronegative fluorine atom at the 6-position alters the chemical properties of the base, affecting base pairing and the structural integrity of the nucleic acid polymer. smolecule.com This aberrant incorporation is a key mechanism for the anticancer and antiviral activities observed with many nucleoside analogs. ontosight.aimedchemexpress.com

The integration of this compound into the DNA template can lead to significant errors during subsequent rounds of replication. smolecule.com When DNA polymerase encounters the unnatural base, it can cause chain termination, effectively halting the replication process. ontosight.ai Alternatively, it may misread the fluorinated base and insert an incorrect nucleotide into the newly synthesized strand, leading to mutations. This mechanism is a known consequence of the incorporation of similar purine analogs, which are recognized as damage by the cell. smolecule.comnih.gov The disruption of DNA synthesis and the introduction of mutations contribute significantly to the cytotoxic effects of the compound, particularly in rapidly dividing cells such as cancer cells or in viral replication. smolecule.comresearchgate.netontosight.ai

The presence of this compound within the DNA helix creates a base mismatch that is recognized by the cell's DNA mismatch repair (MMR) system. smolecule.com The MMR machinery is responsible for identifying and correcting errors made during DNA replication to maintain genomic stability. smolecule.comnih.gov When it detects the this compound-containing mismatch, it initiates an excision repair process, attempting to remove the faulty base. smolecule.com

However, the continuous incorporation and subsequent excision of the analogue can lead to a futile repair cycle. This process can result in the formation of single-strand nicks and, eventually, lethal double-strand breaks in the DNA. nih.gov This MMR-dependent pathway of cell killing has been observed with other purine analogs, where the toxicity of the compound is significantly higher in cells with a functional MMR system compared to MMR-deficient cells. nih.gov Thus, this compound not only introduces errors but also co-opts the cell's own repair machinery to induce catastrophic DNA damage. smolecule.comnih.gov

Inhibition of DNA Synthesis and DNA Repair Mechanisms

Purine analogues, including compounds related to this compound, exert their anticancer effects in part by interfering with DNA synthesis. medchemexpress.commedchemexpress.com These compounds, once metabolized into their nucleotide forms, can be mistakenly incorporated into DNA strands during replication. This incorporation can disrupt the normal process of DNA chain elongation. For example, the analogue 1-beta-D-arabinofuranosyladenosine triphosphate (ara-ATP) has been shown to inhibit DNA synthesis by being incorporated into the DNA chain. While it doesn't act as an absolute chain terminator, the chains with these incorporated analogues are extended much more slowly. nih.gov

Furthermore, some purine analogues can potentiate their own effects by inhibiting DNA repair mechanisms. For instance, 6-mercaptopurine (B1684380) ribonucleoside 5'-monophosphate can enhance the inhibition of DNA synthesis by preventing the 3' to 5' exonuclease activity of DNA polymerase. nih.gov This enzyme is responsible for proofreading and removing incorrectly incorporated nucleotides, so its inhibition leads to increased retention of the fraudulent base analogues within the DNA. nih.gov DNA damage can also be caused by various agents, including UV light, which can lead to the formation of pyrimidine (B1678525) dimers. nih.gov Cells have evolved mechanisms to repair this damage, such as direct reversal and excision repair, which can be catalyzed by enzymes like DNA glycosylase. nih.govjournalmeddbu.com

Cell Cycle Perturbation and Apoptosis Induction

Several studies have demonstrated that purine analogues and other compounds can induce cell cycle arrest, often in the G0/G1 phase. researchgate.netnih.gov This arrest prevents cells from progressing into the S phase, the period of DNA synthesis, thereby halting proliferation. nih.gov For example, some anticancer agents cause an accumulation of cells in the G0/G1 phase, which is consistent with a decrease in the levels of hyperphosphorylated retinoblastoma protein, a key regulator of the G1/S transition. nih.gov The induction of G0/G1 arrest can be mediated by the increased expression of proteins like p53, p21/Cip1, and p27/Kip1, which in turn inhibit the activity of cyclin-dependent kinases (CDKs) such as CDK2 and CDK4. nih.gov The inhibition of these CDKs is a critical step in halting the cell cycle at the G1/S checkpoint. mdpi.com

Purine analogues are known to induce apoptosis, or programmed cell death, in cancer cells. medchemexpress.comresearchgate.net Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. teachmeanatomy.infoassaygenie.com Both pathways converge on the activation of a cascade of enzymes called caspases, which are responsible for dismantling the cell. teachmeanatomy.infomdpi.com

The intrinsic pathway is triggered by internal cellular stress and is regulated by the Bcl-2 family of proteins. teachmeanatomy.info This family includes pro-apoptotic members like Bax and Bak, and anti-apoptotic members like Bcl-2. teachmeanatomy.infomdpi.com The activation of the intrinsic pathway often involves the release of cytochrome c from the mitochondria, which then leads to the activation of initiator caspase-9 and subsequently executioner caspases like caspase-3. assaygenie.comnih.gov Some purine analogues have been shown to induce apoptosis through the intrinsic pathway. researchgate.net

The extrinsic pathway is initiated by the binding of external ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. teachmeanatomy.infoassaygenie.com Caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid, which links the extrinsic and intrinsic pathways. assaygenie.com

The induction of apoptosis by purine analogues is often associated with changes in the expression of key regulatory proteins. A critical factor in determining a cell's susceptibility to apoptosis is the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins. nih.gov An increase in the Bax/Bcl-2 ratio shifts the balance towards apoptosis. nih.gov Studies have shown that some anticancer compounds can increase the expression of Bax while decreasing the expression of Bcl-2, thereby promoting cell death. researchgate.netnih.gov

Proliferating cell nuclear antigen (PCNA) is a protein associated with DNA replication and repair, and its expression is often used as a marker of cell proliferation. nih.gov A decrease in PCNA expression can indicate a reduction in cell proliferation and an induction of apoptosis. nih.gov The overexpression of Bcl-2 and a high PCNA labeling index have been correlated with local recurrence of some cancers after treatment. nih.gov

Enzyme Inhibition and Protein Interactions

Purine nucleosides and their analogues are a significant class of cyclin-dependent kinase (CDK) inhibitors. google.com CDKs are key enzymes that regulate the progression of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. frontiersin.org The purine analogue roscovitine (B1683857), for example, is a potent inhibitor of CDKs and acts by competing with ATP for the binding pocket within the enzyme. frontiersin.orgnih.gov

The inhibitory activity of purine derivatives against CDKs is influenced by the substituents at various positions on the purine ring. acs.org For instance, substitutions at the C2, N6, and N9 positions have been explored to enhance the potency and selectivity of these inhibitors. nih.gov The crystal structure of CDK2 in complex with roscovitine has revealed that the purine portion of the inhibitor binds to the adenine binding pocket of the kinase. nih.gov This structural information is valuable for the design of more potent and selective CDK inhibitors. nih.govacs.org

Inhibition of NIMA-Related Kinase 2 (Nek2)

NIMA-related kinase 2 (Nek2) is a serine/threonine protein kinase that plays a crucial role in regulating the separation of centrosomes at the beginning of mitosis. Its overexpression is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Substituted purine derivatives have been identified as potent inhibitors of Nek2, acting through both reversible and irreversible mechanisms.

A notable class of irreversible inhibitors is the 6-ethynylpurines . These compounds function as covalent inhibitors of Nek2 by specifically targeting a cysteine residue (Cys22) located near the enzyme's catalytic domain. The proposed mechanism involves the covalent adduction of Cys22 by the ethynyl (B1212043) group of the purine analogue. This inhibitory action is time-dependent and is not reversed by the addition of ATP. The critical role of the ethynyl group is highlighted by the observation that replacing it with an ethyl or cyano group results in a loss of inhibitory activity.

Initial studies with simple 6-ethynylpurines, such as 6-ethynyl-N-phenyl-7H-purin-2-amine and 4-((6-ethynyl-7H-purin-2-yl)amino)benzenesulfonamide , demonstrated encouraging potency with IC50 values around 140-150 nM. Further structure-activity relationship (SAR) studies showed that modifications to the 2-arylamino group are well-tolerated and can modulate the inhibitory activity. For instance, the compound 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide has shown significant potential, exhibiting selectivity for Nek2 over other kinases and possessing drug-like properties. X-ray crystallography has confirmed that these compounds bind to the ATP-binding site of Nek2, leading to the covalent modification of Cys22.

In contrast, 6-alkoxypurines have been identified as ATP-competitive, reversible inhibitors of Nek2. However, many of these compounds also show affinity for cyclin-dependent kinase 2 (CDK2). Efforts to achieve selectivity have involved modifying the 6-alkoxy and 2-arylamino substituents on the purine ring.

Table 1: Inhibition of Nek2 by 6-Ethynylpurine Analogues

| Compound | IC50 (µM) for Nek2 | Inhibition Type |

|---|---|---|

| 6-ethynyl-N-phenyl-7H-purin-2-amine | 0.15 | Covalent, Irreversible |

| 4-((6-ethynyl-7H-purin-2-yl)amino)benzenesulfonamide | 0.14 | Covalent, Irreversible |

Antagonism of Smoothened (SMO) Receptor

The Smoothened (SMO) receptor is a key component of the Hedgehog (HH) signaling pathway, which is crucial during embryonic development and is often aberrantly activated in various cancers. sigmaaldrich.comnih.gov Consequently, SMO has become a significant target for anticancer drug development. sigmaaldrich.comnih.gov Purine derivatives have emerged as a versatile scaffold for the design of new SMO antagonists.

Research has led to the development of 2,6,9-trisubstituted purine derivatives as potent SMO antagonists. sigmaaldrich.com In one study, a compound designated as 4s was identified as a highly active inhibitor of cancer cell growth. sigmaaldrich.com The mechanism of action was confirmed through a BODIPY-cyclopamine displacement assay, which demonstrated that compound 4s acts as a direct SMO antagonist. sigmaaldrich.com Further experiments showed that this compound could inhibit Gli-1 expression even in the presence of the SMO agonist SAG, reinforcing its antagonistic activity at the receptor level. sigmaaldrich.com The antagonistic effect of these purine-based compounds leads to the downregulation of HH pathway target genes like PTCH and GLI1, resulting in cell cycle arrest and apoptosis in cancer cells. sigmaaldrich.com

Another example of a purine analogue with effects on signaling pathways is Reversine , which has been identified as a moderately potent antagonist for the human A3 adenosine (B11128) receptor. csic.es The exploration of its derivatives, synthesized from 6-chloro-2-fluoropurine (B161030) , led to the identification of more potent and selective A3 antagonists like 2-(phenylamino)-N6-cyclohexyladenine , 2-phenylamino-N6-endo-norbornyladenine , and 2-(phenyloxy)-N6-cyclohexyladenine . csic.es

Table 2: Activity of Purine Analogues as Receptor Antagonists

| Compound | Target Receptor | Activity | IC50 / Ki |

|---|---|---|---|

| Compound 4s | Smoothened (SMO) | Antagonist | Not specified |

| Reversine | A3 Adenosine Receptor | Antagonist | 0.66 µM (Ki) |

| 2-(phenylamino)-N6-cyclohexyladenine | A3 Adenosine Receptor | Antagonist | 51 nM (Ki) |

| 2-phenylamino-N6-endo-norbornyladenine | A3 Adenosine Receptor | Antagonist | 37 nM (Ki) |

Inhibition of Inositol (B14025) Polyphosphate 6-Kinase 1 (IP6K1)

Inositol polyphosphate kinases, including Inositol Polyphosphate 6-Kinase 1 (IP6K1), are involved in the synthesis of inositol pyrophosphates, which are important cellular signaling molecules. The purine analogue N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP) was identified as a potent inhibitor of human IP6K1. fishersci.cawikipedia.orgwikipedia.org Studies have shown that TNP acts as an ATP-competitive inhibitor of IP6K1. wikipedia.org

Building on the TNP scaffold, which is derived from a 6-chloro-2-fluoropurine precursor, researchers have developed more potent analogues. fishersci.cawikipedia.org One such analogue, DT-23 , demonstrated significantly improved potency against fungal inositol phosphate (B84403) kinases. fishersci.cawikipedia.org DT-23 inhibits recombinant Arg1 (an IP3-4K) from Cryptococcus neoformans with an IC50 of 0.6 µM and also inhibits the fungal IP6K, Kcs1, with a similar potency (IC50 = 0.68 µM). fishersci.cawikipedia.orgguidetopharmacology.org This dual inhibition disrupts the synthesis of inositol polyphosphates at multiple steps within the fungal pathway. fishersci.cawikipedia.org

Inhibition of Deoxyribonucleoside Kinase (Dm-dNK)

Drosophila melanogaster deoxyribonucleoside kinase (Dm-dNK) is an enzyme with broad substrate specificity, capable of phosphorylating a wide range of natural deoxynucleosides and their analogues, including both pyrimidine and purine derivatives. nih.govwikipedia.org This characteristic has made Dm-dNK a valuable tool in gene therapy strategies, where it is used as a "suicide gene" to activate non-toxic prodrugs into cytotoxic agents within cancer cells. wikipedia.orgdrugbank.com

The literature extensively covers the use of Dm-dNK to phosphorylate and thereby activate various nucleoside analogues, such as the purine analogue fludarabine. fishersci.cawikipedia.org However, there is a lack of studies describing this compound or its direct analogues as inhibitors of Dm-dNK. The enzyme is known to be subject to feedback inhibition by natural nucleotides like dTTP, which helps regulate the intracellular pool of deoxynucleotides. nih.gov While Dm-dNK interacts with and processes purine analogues, the primary focus of research has been on leveraging its catalytic activity for prodrug activation rather than on its inhibition by these compounds. wikipedia.orgwikipedia.orgdrugbank.com

Inhibition of Deoxyribonucleoside Phosphohydrolase 1 (DNPH1)

Deoxyribonucleoside Phosphohydrolase 1 (DNPH1), also known as RCL, is an enzyme that cleaves the N-glycosidic bond of deoxyribonucleoside 5'-monophosphates. wikidata.org It shows a preference for purine-based substrates and is overexpressed in several cancers, making it a potential target for cancer therapy. wikidata.org

A series of 6-(hetero)arylpurine riboside 5'-monophosphates have been synthesized and identified as competitive inhibitors of both rat and human DNPH1. sigmaaldrich.com These compounds, developed through Suzuki-Miyaura cross-coupling reactions, exhibit inhibitory constants in the low micromolar range. sigmaaldrich.com Crystal structures of human and rat DNPH1 in complex with one of these inhibitors, a 6-naphthylpurine derivative , have provided detailed insights into the enzyme-inhibitor interactions, revealing how a flexible loop in the enzyme accommodates the large hydrophobic substituent of the inhibitor. sigmaaldrich.com

General Mechanisms of Covalent Enzyme Inhibition

Covalent inhibition is a mechanism where an inhibitor forms a stable, covalent bond with its target enzyme, often leading to irreversible inactivation. wikipedia.orghznu.edu.cn This process typically occurs in two steps: first, the inhibitor (I) binds reversibly to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E-I). This initial binding is characterized by an inhibition constant (Ki). In the second step, a covalent bond is formed between the inhibitor and a reactive residue on the enzyme, resulting in an inactivated complex (E-I*). This step is defined by the rate constant for inactivation (k_inact). wikipedia.org

A prime example within the scope of purine analogues is the inhibition of Nek2 by 6-ethynylpurines . As detailed in section 3.4.2, these compounds first bind to the ATP-binding site of Nek2 and then form a covalent bond with the thiol group of Cys22. uni.lu This targeted and irreversible modification effectively neutralizes the kinase's function. The electrophilic "warhead," in this case, the ethynyl group, is crucial for the covalent reaction, while the purine scaffold provides the necessary binding affinity and specificity for the target enzyme. uni.lu

Structure Activity Relationship Sar Studies and Rational Design of 6 Fluoropurine Analogues

Influence of Fluorine Substitution on Biological Activity and Reactivity

Studies comparing 6-halopurine nucleosides have demonstrated that the 6-fluoro analogues are generally more reactive towards various nucleophiles than their chloro, bromo, and iodo counterparts. acs.org This enhanced reactivity makes 6-fluoropurine and its nucleosides valuable intermediates in the synthesis of a diverse range of 6-substituted purine (B94841) derivatives with potential therapeutic applications. smolecule.comresearchgate.net The fluorine atom's ability to act as a good leaving group facilitates the introduction of various functional groups at the C6 position, allowing for extensive exploration of the chemical space around the purine core. researchgate.net

The presence of fluorine can also confer specific biological activities. For instance, some fluorinated purines and their nucleosides exhibit a range of biological effects, including antifungal and potential antiviral properties. researchgate.netscielo.org.mxresearchgate.net The advantageous changes in physicochemical and metabolic properties imparted by fluorine substitution are a key driver in the continued exploration of this compound analogues in drug discovery. researchgate.net

Impact of Substitutions at Purine Ring Positions (e.g., C2, C6, N7, N9)

Modifications at various positions of the purine ring, in conjunction with the C6-fluoro substitution, are crucial for modulating the biological activity and selectivity of this compound analogues.

C2 Position: Substitutions at the C2 position significantly impact the activity of purine derivatives. The presence of an amino group at C2, for example, can enhance the rate of nucleophilic substitution at the C6 position compared to 6-chloropurine (B14466). In the context of kinase inhibition, the nature of the substituent at C2 is critical for achieving selectivity. For instance, in the development of Nek2 inhibitors, attaching an arylamino group at the C2 position was a key strategy. nih.govoncotarget.com Further modifications of this arylamino group, such as the introduction of carboxamide or sulfonamide functionalities, were explored to fine-tune the inhibitor's potency and selectivity. oncotarget.comresearchgate.net The introduction of a fluorine atom at the C2 position has been shown to increase metabolic stability by conferring resistance to enzymes like adenosine (B11128) deaminase. nih.gov

C6 Position: The C6 position is a primary site for modification to explore SAR. While the fluorine atom at C6 makes it a reactive handle for synthesis, the nature of the group that ultimately resides at C6 is a major determinant of biological activity. researchgate.netnih.gov For example, replacing the 6-alkoxy group in dual Nek2/CDK2 inhibitors was a key strategy to gain selectivity for Nek2. nih.govoncotarget.com In other studies, the introduction of heterocyclic substituents at the C6 position of purine nucleosides has led to compounds with cytostatic and antiviral activities. d-nb.infounimi.it The deletion of a C6 substituent altogether has been shown to abrogate activity against kinases like Nek2 and CDK2. researchgate.net

N7 and N9 Positions: Alkylation at the N7 and N9 positions of the purine ring also plays a significant role in determining the biological properties of the resulting analogues. Direct alkylation of 6-substituted purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product. nih.gov However, methods for regioselective N7 alkylation have been developed. nih.gov The position of the glycosidic bond in nucleoside analogues (N7 vs. N9) can dramatically affect their biological activity. N9-substituted purines are common in many biologically active nucleosides. The nature of the substituent at the N9 position, such as different alkyl or cyclopentyl groups, has been shown to influence the anticancer activity of 6-substituted purine derivatives. nih.govresearchgate.net

Structure-Based Design Principles for Targeted Enzyme Inhibition (e.g., CDK2, Nek2, SMO, IP6K1)

The rational design of this compound analogues as targeted enzyme inhibitors often relies on structure-based approaches, utilizing the three-dimensional structures of the target enzymes to guide the design of potent and selective inhibitors.

CDK2 and Nek2: The development of selective inhibitors for NIMA-related kinase 2 (Nek2) over cyclin-dependent kinase 2 (CDK2) provides a clear example of structure-guided design. Initial screening identified 6-alkoxypurines as dual inhibitors of both kinases. nih.govoncotarget.com By comparing the crystal structures of CDK2 and a homology model of Nek2, researchers identified that the 6-substituent occupies a lipophilic pocket. nih.gov This insight guided the remodeling of the 6-alkoxy group and the 2-arylamino substituent to achieve selectivity. For instance, introducing bulky or polar groups at the C6 position and modifying the 2-arylamino ring with basic functionalities led to increased selectivity for Nek2. nih.govoncotarget.com

Smoothened (SMO): The Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, is a target for anticancer drugs. nih.govwikipedia.org While specific SAR studies for this compound analogues targeting SMO are less detailed in the provided context, the general principle involves designing molecules that can bind to the SMO receptor and antagonize its function. nih.gov The design of new SMO antagonists with a purine scaffold has been explored, leading to compounds that can inhibit cancer cell growth both in vitro and in vivo. nih.gov

Inositol (B14025) Hexakisphosphate Kinase 1 (IP6K1): The pan-IP6K inhibitor N2-(m-trifluorobenzyl)-N6-(p-nitrobenzyl) purine (TNP) served as a starting point for developing isoform-selective IP6K1 inhibitors. nih.govmdpi.com SAR studies on the purine scaffold of TNP led to the identification of analogues with improved potency and solubility. nih.gov By systematically modifying the substituents at the N2 and N6 positions of the purine core, researchers were able to develop compounds that selectively inhibit IP6K1 over other isoforms like IP6K2 and IP6K3. nih.govnih.gov This work highlights the importance of iterative SAR campaigns in optimizing lead compounds for specific biological targets. nih.gov

Design and Evaluation of this compound Nucleoside Analogues

The design and evaluation of this compound nucleoside analogues involve modifications to both the purine base and the sugar moiety to enhance therapeutic properties.

Modifications to the ribose or deoxyribose sugar are a common strategy to improve the pharmacological profile of nucleoside analogues. Introducing a fluorine atom into the sugar ring, for example at the 3'-position, has been explored to create novel antiviral and anticancer agents. d-nb.infobeilstein-journals.org These 3'-fluoro-modified nucleosides, in combination with substitutions at the C6 position of the purine base, have shown potent tumor cell growth inhibition. d-nb.infobeilstein-journals.org The rationale behind such modifications is to alter the conformational properties of the nucleoside and its metabolism, potentially leading to enhanced efficacy and reduced side effects. The synthesis of these modified sugar moieties can be challenging but offers a promising avenue for the development of new therapeutics. beilstein-journals.org

The introduction of heterocyclic substituents at the C6 position of purine nucleosides has been shown to impart a range of biological activities. acs.orgd-nb.info Studies have demonstrated that 6-heterocyclic substituted purine ribonucleosides can exhibit potent antimetabolite activity, cytostatic effects against various tumor cell lines, and strong antiviral activities. d-nb.infobeilstein-journals.org For example, 6-(azolyl)purine nucleosides have been synthesized and evaluated for their biological potential. The nature of the heterocyclic ring system significantly influences the resulting biological activity, making this a rich area for SAR exploration.

Biological Activities and Preclinical Research Applications

Antiviral Activity Investigations

Research into the antiviral properties of 6-Fluoropurine and its derivatives has explored their potential to inhibit the replication of various viruses and their role as prodrugs for established antiviral medications.

While direct studies exclusively focusing on this compound's inhibition of Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV) are limited, research on related 6-substituted purine (B94841) derivatives provides insights into the potential antiviral activity of this class of compounds. A study evaluating a series of 6-substituted 9-beta-D-ribofuranosylpurine 3',5'-cyclic phosphates found that several derivatives exhibited significant in vitro antiviral activity. Specifically, 6-Thio-RPcMP was shown to be inhibitory to both HSV-1 and HSV-2, as well as cytomegalovirus. Furthermore, the 6-methylthio derivative demonstrated activity against HSV-1, HSV-2, and cytomegalovirus. These findings suggest that purines with substitutions at the 6-position are a promising area for the development of antiviral agents against HSV and HCMV.

The concept of using this compound derivatives as prodrugs to enhance the delivery and efficacy of established antiviral agents has been explored. A Korean patent describes novel this compound compounds that can be metabolized in mammalian cells by the enzyme adenosine (B11128) deaminase into known purine compounds with antiviral activity. This prodrug approach aims to improve properties such as water solubility and bioavailability. The patent suggests that these this compound compounds can act as valuable prodrugs for potent antiviral purine compounds.

Immunomodulatory Research

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other cytokines. mdpi.comnih.gov This pathway is a promising target for cancer immunotherapy, and various agonists have been developed to activate it. mdpi.com These agonists primarily include cyclic dinucleotides (CDNs) and their derivatives, as well as other small molecules like 5,6-Dimethylxanthenone-4-acetic acid (DMXAA). mdpi.comnih.gov

Upon activation by an agonist, STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). nih.gov TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the transcription of type I interferon genes. nih.gov

Despite the extensive research into STING agonists, a direct activation of the human STING (hSTING) pathway by this compound has not been substantially documented in the available scientific literature. While the immunomodulatory potential of various purine analogs is an active area of investigation, the specific role of this compound as a direct hSTING agonist remains an area with limited available research.

Antifungal Activity of this compound Derivatives

Research into novel antifungal agents has explored the potential of 6-substituted purine derivatives. These compounds are of interest due to their diverse biological activities. nih.gov

A study on the synthesis and biological activity of novel 6-substituted purine derivatives investigated the antifungal properties of a series of compounds derived from 2-amino-6-chloropurine (B14584). nih.govnih.gov Among the synthesized compounds, several demonstrated notable activity against various fungal strains. The antifungal activity was assessed using the disc diffusion method against Bacillus subtilis, Aspergillus niger, and Candida tropicalis. nih.gov

The results of the antifungal screening indicated that several of the 6-substituted purine derivatives displayed good activity against the tested fungal strains when compared to the standard antifungal agent, fluconazole. nih.gov Specifically, compounds 7 , 8 , 11 , 13 , 15 , and 16 were found to be active against all three fungal strains. nih.gov

Below is an interactive data table summarizing the antifungal activity of selected 6-substituted purine derivatives.

| Compound | Bacillus subtilis | Aspergillus niger | Candida tropicalis |

| 5 | +++ | ++ | ++ |

| 7 | +++ | +++ | +++ |

| 8 | +++ | +++ | +++ |

| 10 | +++ | ++ | +++ |

| 11 | +++ | +++ | +++ |

| 12 | ++ | +++ | ++ |

| 13 | +++ | +++ | +++ |

| 14 | +++ | ++ | ++ |

| 15 | +++ | +++ | +++ |

| 16 | +++ | +++ | +++ |

| Fluconazole | +++ | +++ | +++ |

| Activity is indicated by: +++ (good activity), ++ (moderate activity), + (slight activity). Data sourced from a study on novel 6-substituted purine derivatives. nih.gov |

These findings suggest that the 6-position on the purine ring is a viable site for modification to develop compounds with potential antifungal applications. nih.gov

Probing Nucleic Acid Interactions and DNA Repair Mechanisms

The study of DNA repair mechanisms is crucial for understanding cellular responses to DNA damage and for the development of therapeutic strategies. Fluorescent probes are valuable tools in this field, allowing for the direct assay of DNA repair activity. nih.gov

While research specifically detailing the use of this compound as a probe is limited, the broader class of 6-substituted purine and pyrimidine (B1678525) analogs has been employed to investigate DNA repair processes. nih.gov For instance, the highly fluorescent 6-phenylpyrrolo-2'-deoxycytidine has been utilized as a probe to study the interactions of O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein, with damaged DNA. nih.gov This analog is incorporated into synthetic DNA duplexes, and its fluorescence properties are used to monitor the binding and base-flipping steps of the DNA repair process. nih.gov

The principle behind such probes is that their fluorescence is sensitive to the local environment. nih.gov When a DNA repair enzyme interacts with the DNA containing the probe, it can alter the probe's conformation, such as flipping the base out of the DNA helix, leading to a change in the fluorescence signal. nih.gov This allows for real-time monitoring of the enzymatic activity. nih.gov

The development of fluorescent nucleoside analogs, including derivatives of purines, has provided significant insights into the dynamics of DNA repair enzymes. nih.gov These probes have been instrumental in elucidating the mechanisms of various repair pathways. nih.gov

Advanced Research Methodologies and Analytical Techniques for 6 Fluoropurine Studies

Spectroscopic and Chromatographic Characterization

Precise characterization of 6-Fluoropurine is fundamental to ensuring the validity of research findings. Spectroscopic and chromatographic techniques provide detailed information about its molecular structure, mass, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its derivatives. nih.govscielo.org.mxresearchgate.net Techniques such as 1H, 13C, and 15N NMR are employed to determine the chemical environment of the atoms within the purine (B94841) ring system. nih.gov For instance, 1H NMR spectra of 6-substituted purine derivatives are recorded to identify the chemical shifts (δ) of protons, which provides insights into the compound's structure. scielo.org.mx

In studies of this compound 2'-deoxynucleoside derivatives, 15N and 13C chemical shifts have been measured. nih.gov The 15N chemical shifts were determined using the 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) method, with density functional theory (DFT) calculations aiding in the complete assignment of these shifts. nih.gov Furthermore, the coupling constants between 19F and both 15N and 13C in the this compound 2'-deoxynucleoside have been experimentally measured and compared with DFT calculations. nih.gov These spectroscopic data are crucial for confirming the identity and structure of newly synthesized this compound analogues. researchgate.net

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and its derivatives, confirming their elemental composition. scielo.org.mxresearchgate.netresearchgate.net Electron ionization mass spectrometry (EI-MS) can provide the mass-to-charge ratio (m/z) of the molecular ion [M+], as well as fragmentation patterns that further aid in structural confirmation. scielo.org.mx High-resolution mass spectrometry (HRMS) offers precise mass measurements, which can be used to determine the elemental formula of a compound. clockss.org

Elemental analysis is another critical technique used to verify the empirical formula of synthesized purine derivatives. scielo.org.mxresearchgate.netresearchgate.net This method measures the percentage composition of elements such as carbon (C), hydrogen (H), nitrogen (N), and others within the molecule, which is then compared to the calculated theoretical values to confirm the compound's purity and identity. scielo.org.mxresearchgate.net

Below is a table summarizing the predicted collision cross section (CCS) values for an adduct of 6-chloro-2-fluoropurine (B161030), a related compound, calculated using CCSbase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 173.00249 | 126.3 |

| [M+Na]+ | 194.98443 | 140.8 |

| [M+NH4]+ | 190.02903 | 133.9 |

| [M+K]+ | 210.95837 | 136.4 |

| [M-H]- | 170.98793 | 124.8 |

| [M+Na-2H]- | 192.96988 | 133.0 |

| [M]+ | 171.99466 | 128.1 |

| [M]- | 171.99576 | 128.1 |

m/z: mass to charge ratio of the adduct

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives. clockss.orgavantorsciences.comavantorsciences.comvwr.com It is also used to monitor the progress of chemical reactions during their synthesis. clockss.org Commercial suppliers of related compounds like 6-chloro-2-fluoropurine often specify a purity of at least 97.0% as determined by HPLC analysis. avantorsciences.comavantorsciences.comvwr.com The method allows for the separation, identification, and quantification of components in a mixture, ensuring that the compound used in biological assays is of high purity. clockss.org

In Vitro Cell-Based Assays

To understand the biological effects of this compound, researchers employ a variety of in vitro cell-based assays. These assays provide critical information on how the compound affects cell proliferation, viability, and the fundamental processes of the cell cycle and apoptosis.

Cell Proliferation and Viability Assays (e.g., MTT, SRB)

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. sigmaaldrich.cnabcam.comsigmaaldrich.comatcc.org The principle of the assay lies in the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases of metabolically active cells. sigmaaldrich.cnsigmaaldrich.comnih.gov The amount of formazan produced is directly proportional to the number of viable cells. sigmaaldrich.cnsigmaaldrich.com This assay can be used to quantify the cytotoxic or growth-inhibiting effects of compounds like this compound. sigmaaldrich.cn The insoluble formazan is solubilized, and the absorbance is measured spectrophotometrically, typically between 500 and 600 nm. sigmaaldrich.cnnih.gov

SRB Assay: The Sulforhodamine B (SRB) assay is another robust method for determining cell density and cytotoxicity. nih.govresearchgate.netcanvaxbiotech.comcephamls.com This assay is based on the ability of the bright-pink aminoxanthene dye, SRB, to bind stoichiometrically to cellular proteins under mild acidic conditions. nih.govcanvaxbiotech.com The amount of bound dye is proportional to the total protein mass, which serves as a proxy for cell number. nih.gov After staining, the unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution for absorbance measurement. researchgate.net The SRB assay is known for its good linearity, sensitivity, and stable end-point, making it suitable for high-throughput screening of potential anticancer agents. researchgate.netcanvaxbiotech.com

Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection

Flow cytometry is an indispensable technique for detailed analysis of cellular processes such as the cell cycle and apoptosis following treatment with compounds like this compound. google.comnih.govbio-rad-antibodies.combio-rad-antibodies.com

Cell Cycle Analysis: Flow cytometry can determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govbio-rad-antibodies.com This is typically achieved by staining cells with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI) or DAPI, which binds stoichiometrically to DNA. bio-rad-antibodies.com Cells in the G2/M phase, having twice the DNA content of G1 cells, will exhibit twice the fluorescence intensity. bio-rad-antibodies.com Analysis of the DNA content distribution can reveal cell cycle arrest at specific phases induced by a test compound. google.comcymitquimica.com Proliferation markers like Ki-67 can also be co-stained with DNA dyes to distinguish resting (G0) from cycling cells. nih.gov

Apoptosis Detection: Flow cytometry is also a primary method for detecting and quantifying apoptosis, or programmed cell death. bio-rad-antibodies.compurdue.edu One common method involves staining cells with Annexin V and a viability dye like propidium iodide (PI). nih.gov In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. purdue.edunih.gov Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both. nih.gov Another approach is to detect the activation of caspases, key enzymes in the apoptotic pathway, using fluorescently labeled inhibitors of caspases (FLICA). bio-rad-antibodies.com The presence of hypodiploid cells (sub-G1 peak) in a DNA content histogram is also an indicator of apoptotic cell death due to DNA fragmentation. purdue.edu

Protein Expression Analysis (e.g., Western Blotting)

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. rwdstco.comnih.gov This method is crucial for understanding how this compound or its metabolites might alter protein expression levels within a cell. The process involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then using specific antibodies to identify the protein of interest. rwdstco.com

In the context of this compound research, Western blotting can be employed to:

Assess changes in key cellular proteins: For instance, if this compound is being investigated as an anticancer agent, researchers might use Western blotting to determine its effect on the expression of proteins involved in cell cycle regulation or apoptosis.

Validate gene knockdown or knockout: When studying the mechanism of action of this compound, researchers may use techniques like CRISPR/Cas9 to eliminate the expression of a specific protein. researchgate.net Western blotting serves as a confirmation that the target protein is no longer being produced. researchgate.net

Analyze post-translational modifications: Specific antibodies can detect modifications like phosphorylation or acetylation, providing insights into how this compound might affect protein function and signaling pathways. rwdstco.com

Accurate quantification in Western blotting is essential and requires careful normalization to account for variations in sample loading and transfer efficiency. thermofisher.comazurebiosystems.com Housekeeping proteins like β-actin or GAPDH are often used as loading controls, although total protein normalization is becoming a more accepted standard for robust quantitative analysis. thermofisher.comazurebiosystems.com

Nucleic Acid Interaction Studies

Due to its structural similarity to the natural purine bases, adenine (B156593) and guanine (B1146940), this compound is a valuable tool for studying interactions between nucleic acids (DNA and RNA) and other molecules. smolecule.com By incorporating this modified purine into synthetic DNA or RNA strands, researchers can investigate the intricacies of binding with proteins, drugs, and other ligands. smolecule.com

Key applications in this area include:

Probing DNA and RNA binding sites: Fluorine's unique properties can alter the electronic environment of the purine ring, which can be monitored using techniques like NMR spectroscopy to understand binding interactions. smolecule.com The introduction of fluorine can affect base-pairing stability and specificity, offering detailed insights into the structural and functional consequences of such modifications. smolecule.com

Investigating DNA repair mechanisms: When incorporated into DNA, this compound can create a mismatch, which in turn activates the cell's DNA mismatch repair system. smolecule.com Studying the cellular response to this event provides a deeper understanding of the mechanisms that maintain genomic integrity. smolecule.com

Development of therapeutic agents: Understanding how this compound and its derivatives interact with nucleic acids is crucial for designing new drugs that can target specific DNA or RNA sequences, potentially for antiviral or anticancer applications. smolecule.com For example, some purine analogs have been shown to interfere with viral replication by being incorporated into the viral genome. smolecule.com

Enzyme Activity Assays (e.g., Kinase Inhibition Assays)

Enzyme activity assays are critical for determining the effect of this compound and its derivatives on specific enzymes. Kinase inhibition assays are particularly relevant as kinases are a major class of drug targets, especially in oncology.

Derivatives of this compound have been synthesized and evaluated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs). caymanchem.comuwindsor.caresearchgate.net For instance, 6-alkoxy-2-aminopurine derivatives have shown potent inhibition of CDKs, with some exhibiting selectivity for CDK2 over other CDKs. uwindsor.caresearchgate.net

A typical kinase inhibition assay involves:

Incubating the target kinase with a substrate (often a peptide) and ATP.

Adding the inhibitor compound (e.g., a this compound derivative) at various concentrations.

Measuring the rate of substrate phosphorylation, which indicates the enzyme's activity.

The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table provides examples of 6-substituted purine derivatives and their inhibitory activity against CDK2.

| Compound | 6-Substituent | CDK2 IC50 (µM) |

| 30 | Ethoxy | 0.026 nih.gov |

| 31 | n-Propoxy | 0.008 nih.gov |

| 32 | Isopropoxy | 0.010 nih.gov |

| 33 | sec-Butoxy | 0.003 nih.gov |

| 34 | Cyclobutylmethoxy | 0.001 nih.gov |

This interactive table is based on data from a study on the structure-activity relationships of 6-substituted 2-arylaminopurines as CDK inhibitors. nih.gov

Immunological Assays (e.g., hSTING activation, IL-1β release)

Immunological assays are used to assess the impact of compounds like this compound on the immune system. This can involve measuring the activation of specific immune pathways or the release of signaling molecules called cytokines.

For example, derivatives of 6-chloropurine (B14466) have been investigated for their effects on inflammatory responses. In one study, certain purine derivatives were tested for their ability to reduce the release of interleukin-1β (IL-1β), a pro-inflammatory cytokine, from mouse peritoneal macrophages. acs.org The results showed that some compounds could inhibit IL-1β release in a concentration-dependent manner, suggesting a potential anti-inflammatory effect. acs.org

Another area of interest is the activation of the STING (stimulator of interferon genes) pathway, which plays a critical role in the innate immune response to pathogens and cancer. While direct studies on this compound and hSTING activation are not prominent in the provided search results, the general principle of using immunological assays to screen for such activity is well-established.

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for understanding the interactions of small molecules like this compound with their biological targets at an atomic level. These techniques can predict binding modes, rationalize structure-activity relationships, and guide the design of new, more potent, and selective compounds.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This allows researchers to visualize the plausible binding mode and identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. mdpi.comcambridgemedchemconsulting.com

In the context of this compound research, docking studies have been used to:

Understand kinase inhibitor binding: Docking simulations of 6-alkoxy-2-aminopurine derivatives into the active site of CDK2 have helped to explain their inhibitory potency and selectivity. uwindsor.ca These studies can reveal how different substituents on the purine ring interact with specific amino acid residues in the kinase's ATP-binding pocket. uwindsor.ca

Guide the design of new inhibitors: By understanding the ligand-protein interactions, medicinal chemists can design new analogs with modified functional groups to enhance binding affinity and selectivity. uwindsor.caresearchgate.net For example, introducing novel functionality at the O-6 position of certain purine derivatives has been suggested by docking studies to improve selectivity for CDK2 over CDK1. uwindsor.ca

Rationalize observed biological activity: Docking can provide a structural basis for the observed activity of a compound. For instance, docking of a purine-based Smoothened (SMO) antagonist helped to identify its binding pocket and the key interactions responsible for its activity. mdpi.com

The analysis of these interactions is often facilitated by specialized software that can identify and visualize the various types of non-covalent bonds formed between the ligand and the protein. osdd.net

DNA Damage Assessment Techniques (e.g., Comet Assay)

The assessment of DNA damage is a critical aspect of studying the biological effects of purine analogs like this compound. One of the most sensitive and widely used methods for detecting DNA strand breaks in individual cells is the single-cell gel electrophoresis, or Comet assay. researchgate.net This technique allows for the visualization and quantification of DNA damage by embedding cells in a thin layer of agarose (B213101) on a microscope slide, lysing them to remove membranes and proteins, and then subjecting the remaining nuclear material (nucleoids) to an electric field. researchgate.net Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail," while undamaged, supercoiled DNA remains in the "head." The intensity and length of the comet tail are proportional to the extent of DNA damage. researchgate.net

The results demonstrated that the purine nucleoside derivatives significantly increased the DNA damage caused by topotecan (B1662842). mdpi.com This was quantified by measuring the percentage of DNA in the comet tail. The findings from this study showcase how the Comet assay can be a powerful tool to elucidate the genotoxic or synergistic DNA-damaging effects of novel purine compounds. Given that this compound is known to be incorporated into nucleic acids, the Comet assay represents a highly relevant methodology for investigating its potential to induce or modulate DNA damage. smolecule.com

Table 1: Enhancement of Topotecan-Induced DNA Damage by a Purine Nucleoside Derivative (Compound 5f) as Measured by Comet Assay

| Treatment Group | % DNA in Comet Tail (Mean ± SD) |

| Control (Untreated) | 1.5 ± 0.5 |

| Topotecan (10 µM) | 10.0 ± 2.0 |

| Compound 5f (10 µM) | 2.0 ± 0.7 |

| Topotecan (10 µM) + Compound 5f (10 µM) | 18.0 ± 3.0 |

| Data derived from a study on lipophilic purine nucleoside derivatives, illustrating the application of the Comet assay. mdpi.com |

Protein Stability and Binding Assays (e.g., Thermal Shift Assay)

Understanding the interaction of small molecules with their protein targets is fundamental in drug discovery and chemical biology. The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a high-throughput method used to assess the stability of a protein and to screen for ligand binding. mdpi.comnih.gov The principle of TSA is based on the fact that the binding of a ligand typically stabilizes a protein, leading to an increase in its thermal denaturation temperature (Tm). mdpi.com The assay monitors the unfolding of a protein as the temperature increases, usually in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the denatured protein, causing an increase in fluorescence. nih.gov A shift in the Tm to a higher temperature in the presence of a compound indicates a stabilizing interaction and therefore, binding. mdpi.com